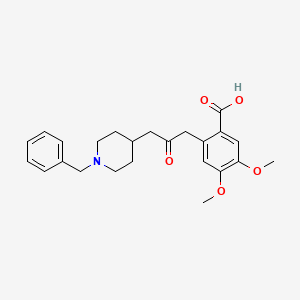
Abacavir Impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A metabolite of Abacavir in human urine and cerebrospinal fluid
Wissenschaftliche Forschungsanwendungen
Abacavir Pharmacokinetics and Metabolism
Abacavir is a carbocyclic 2′-deoxyguanosine nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. It's well-absorbed after oral administration, with about 83% bioavailability. Abacavir is extensively metabolized by the liver, with less than 2% excreted unchanged in the urine. Two primary metabolic pathways involve uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, leading to the formation of inactive metabolites. Studies also show the drug is distributed to extravascular spaces, and its binding to plasma proteins is about 50%. The terminal elimination half-life of abacavir is approximately 1.5 hours, with its antiviral effect attributed to its intracellular anabolite, carbovir-triphosphate (CBV-TP) (Yuen, Weller, & Pakes, 2008).
Pharmacogenetic Considerations
Pharmacogenetics plays a significant role in the individualization of antiretroviral therapy. Genetic associations have furthered understanding of the pathogenesis, pharmacokinetics, and pharmacodynamics of antiretroviral drug action. For instance, HLA-B*5701 screening has become routine to prevent abacavir hypersensitivity reactions and has markedly improved drug safety. However, despite extensive research, barriers exist in successfully operationalizing genetic testing to clinical practice (Phillips & Mallal, 2008).
Cardiovascular Considerations
Various studies have explored the association between abacavir therapy and myocardial risk. Some cohort studies, as well as prospective randomized clinical trials, have confirmed this association, suggesting that abacavir therapy can increase the risk of cardiovascular disease. However, the exact pathogenesis of this association remains unclear, and further studies are required to provide additional evidence for the association of abacavir therapy with cardiovascular events. Initial studies suggest the involvement of inflammation associated with abacavir (Behrens & Reiss, 2010).
Clinical Use and Safety
The safety and efficacy of abacavir have been extensively studied. Abacavir, in combination with other antiretroviral drugs, effectively reduces viral load in both adults and children with HIV infection. Although responses are greatest in individuals with little or no previous antiretroviral treatment, useful responses are still sometimes achieved in heavily pretreated individuals. Abacavir in combination with lamivudine and zidovudine provides a simple and convenient dosage regimen, generally well-tolerated, able to produce sustained suppression of viral replication. However, a major cause of abacavir treatment discontinuation is the development of a hypersensitivity reaction which has been reported in 3 to 5% of patients (Hervey & Perry, 2000).
Eigenschaften
CAS-Nummer |
178327-20-3 |
|---|---|
Produktname |
Abacavir Impurity 1 |
Molekularformel |
C11H14ClN5O |
Molekulargewicht |
267.72 |
Aussehen |
Off-White to Pale Yellow Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-Cyclopentene-1-methanol, 4-(2-amino-6-chloro-7H-purin-7-yl)-, (1S-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



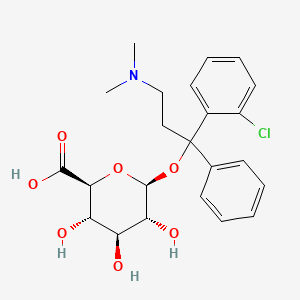
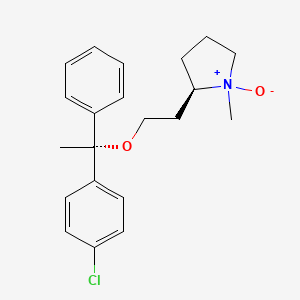
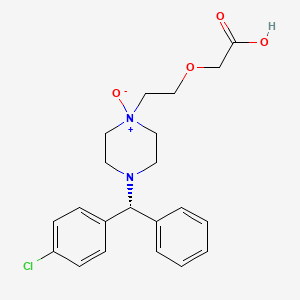
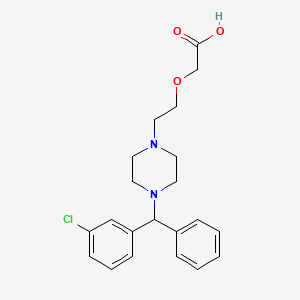

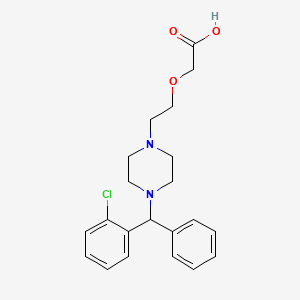
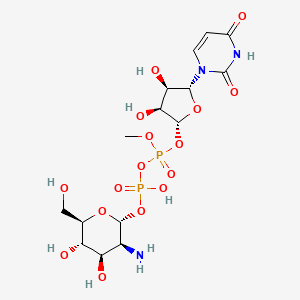
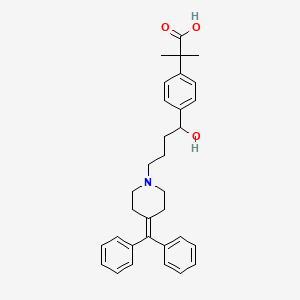
![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
